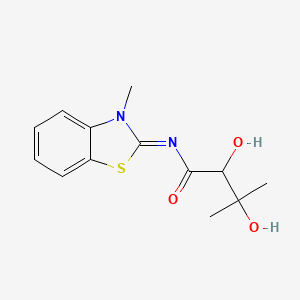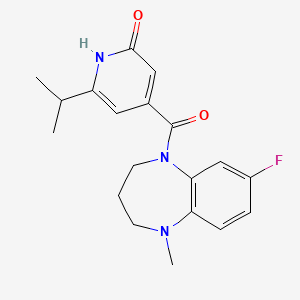
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide, also known as MitoBloCK-6, is a mitochondria-targeting compound that has been widely used in scientific research. It is a potent inhibitor of mitochondrial complex II, which plays a crucial role in the electron transport chain and ATP synthesis.
Mechanism of Action
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide inhibits mitochondrial complex II by binding to the ubiquinone-binding site of the enzyme. This leads to a decrease in electron transfer and ATP synthesis, as well as an increase in ROS production. The exact mechanism by which 2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide induces these effects is still under investigation, but it is thought to involve alterations in mitochondrial membrane potential and calcium homeostasis.
Biochemical and Physiological Effects
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide has been shown to induce a range of biochemical and physiological effects in different cell types. These include decreased ATP production, increased ROS production, altered mitochondrial morphology, and induction of apoptosis. Additionally, 2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide has been shown to have neuroprotective effects in models of Parkinson's disease and stroke.
Advantages and Limitations for Lab Experiments
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide has several advantages for lab experiments, including its high potency and specificity for mitochondrial complex II. However, it also has some limitations, including its potential toxicity and the need for careful dosing and monitoring. Additionally, the effects of 2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide may vary depending on the cell type and experimental conditions used.
Future Directions
There are several future directions for research on 2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide. One area of interest is the development of more potent and selective inhibitors of mitochondrial complex II. Additionally, further studies are needed to elucidate the exact mechanism by which 2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide induces its effects on mitochondrial function and to explore its potential therapeutic applications in diseases such as cancer and neurodegenerative disorders. Finally, there is a need for more research on the potential side effects of 2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide and its safety for use in humans.
Synthesis Methods
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide can be synthesized using a multistep process that involves the reaction of 3-methyl-1,3-benzothiazol-2-amine with 3-bromo-2-hydroxy-3-methylbutan-1-one, followed by a series of purification steps. The final product is obtained in high yield and purity, making it suitable for scientific research.
Scientific Research Applications
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide has been widely used in scientific research due to its potent inhibitory effect on mitochondrial complex II. It has been shown to induce a range of physiological and biochemical effects, including decreased ATP production, increased reactive oxygen species (ROS) production, and altered mitochondrial morphology. These effects have been studied in a variety of cell types, including cancer cells, neurons, and cardiomyocytes.
properties
IUPAC Name |
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-13(2,18)10(16)11(17)14-12-15(3)8-6-4-5-7-9(8)19-12/h4-7,10,16,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKDBOOJNATIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)N=C1N(C2=CC=CC=C2S1)C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydroxy-3-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(trifluoromethyl)-N-[2-(trifluoromethylsulfonyl)ethyl]pyridine-3-carboxamide](/img/structure/B7437837.png)
![4,4,4-trifluoro-2,3-dihydroxy-N-methyl-N-[(1-methylpiperidin-4-yl)methyl]-3-phenylbutanamide](/img/structure/B7437838.png)
![N-[1-(cyclopropylmethyl)pyrrolidin-3-yl]-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7437841.png)
![N-[1-(2-bromophenyl)pyrrolidin-3-yl]-4-hydroxy-1,2-dimethylpyrrolidine-2-carboxamide](/img/structure/B7437848.png)

![2-Methyl-2-[[2-(4-methylpyridin-3-yl)acetyl]amino]propanoic acid](/img/structure/B7437857.png)

![3-(4-Fluorophenyl)-2-[(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid](/img/structure/B7437895.png)
![[3-(Hydroxymethyl)-2,3-dihydroindol-1-yl]-(2-methyltetrazol-5-yl)methanone](/img/structure/B7437914.png)
![1-(2-methoxy-5-methylpyridin-3-yl)-3-[5-(2-methylcyclopropyl)-1H-pyrazol-3-yl]urea](/img/structure/B7437922.png)

![2,2,3,3-Tetramethyl-1-[(2-oxoazepan-3-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7437933.png)
![4-[(3,5-Diethyl-1,2-oxazol-4-yl)methylcarbamoyl]bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B7437939.png)